molecular formula C9H16O4 B14376329 Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate CAS No. 90293-83-7

Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate

Cat. No.: B14376329
CAS No.: 90293-83-7
M. Wt: 188.22 g/mol
InChI Key: XMLLBDKQPQZGDP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate is a cyclic ketal derivative of ethyl acetoacetate, featuring a six-membered 1,3-dioxane ring substituted with a methyl group at the 2-position. This compound is structurally related to flavoring agents like Fructone (a five-membered 1,3-dioxolane analog) but differs in ring size and stability. Its synthesis typically involves ketalization of ethyl acetoacetate with diols under acidic conditions, as demonstrated in protocols using neopentyl glycol and trimethylsilyl chloride (TMSCl) catalysis (87% yield) . Key properties include a molecular formula of C₁₀H₁₈O₄ (for the non-isotopic form) and applications in isotopic labeling for biosynthetic studies . Confusion may arise due to nomenclature similarities with its five-membered dioxolane counterpart (CAS 6413-10-1), which is more widely documented .

Properties

CAS No.

90293-83-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate

InChI

InChI=1S/C9H16O4/c1-3-11-8(10)7-9(2)12-5-4-6-13-9/h3-7H2,1-2H3

InChI Key

XMLLBDKQPQZGDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(OCCCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and energy consumption, making it economically viable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Ethyl acetoacetate and ethylene glycol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 2: Physical Properties

Compound Molecular Weight Boiling Point (°C) Specific Gravity (20/20) Purity (GC)
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate 230.25 Not reported 1.09 (estimated) >98%
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate 174.20 98 1.09 >98%
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate 188.22 105–110 1.12 >95%
  • Volatility : The dioxolane derivatives exhibit lower boiling points, making them preferable for volatile flavor applications.
  • Isotopic Variants : Ethyl 2-((2-¹³C)-2,5,5-trimethyl-1,3-dioxan-2-yl)acetate is synthesized for tracking carbon pathways in terpene biosynthesis .

Research Findings and Industrial Relevance

  • Catalytic Innovations: Cobaloxime catalysts (CoCl₂:DH₂) improve yields for dioxolane synthesis (>95%) but are less effective for dioxan formation, highlighting a need for tailored catalysts .
  • Toxicological Data: Limited safety information exists for the dioxan analog, whereas dioxolane derivatives like Fructone-B are GRAS-certified (FEMA 4477) .

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